molecular formula C10H11F2NO B14064455 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one

1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14064455
M. Wt: 199.20 g/mol
InChI Key: BYFFSHZCTHPCEZ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11F2NO. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a propanone moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-2-(difluoromethyl)phenyl)propan-1-one is unique due to the presence of both an amino group and a difluoromethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

1-[4-amino-2-(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H11F2NO/c1-2-9(14)7-4-3-6(13)5-8(7)10(11)12/h3-5,10H,2,13H2,1H3

InChI Key

BYFFSHZCTHPCEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)N)C(F)F

Origin of Product

United States

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